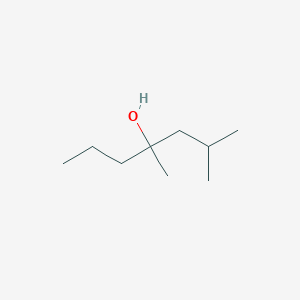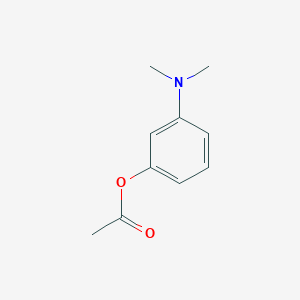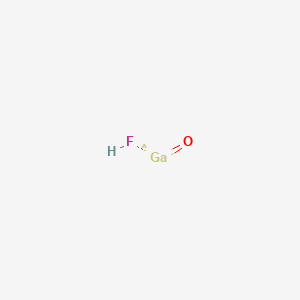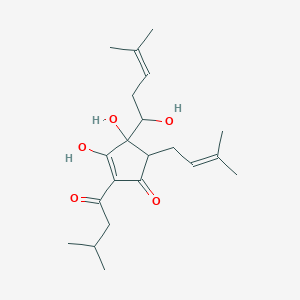
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is a naturally occurring compound that belongs to the family of polyketides. It is commonly known as solanapyrone A and is produced by various species of fungi, including Ascochyta rabiei, which is responsible for the disease known as Ascochyta blight in chickpea plants. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用机制
The mechanism of action of solanapyrone A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Studies have shown that solanapyrone A can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, solanapyrone A has been shown to inhibit the activity of various kinases and phosphatases, which play a role in cell signaling and communication.
生化和生理效应
Solanapyrone A has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune function. Studies have also shown that solanapyrone A can inhibit the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using solanapyrone A in lab experiments is that it is a naturally occurring compound that can be easily synthesized using a multi-step process. In addition, solanapyrone A has been shown to exhibit a range of biological activities, making it a potential candidate for the development of new therapeutic agents. However, one limitation of using solanapyrone A in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain applications.
未来方向
There are several potential future directions for research involving solanapyrone A. One area of interest is the development of new therapeutic agents based on the structure and activity of solanapyrone A. Researchers may also investigate the potential use of solanapyrone A in the treatment of various diseases, including cancer and infectious diseases. In addition, further studies may be conducted to elucidate the mechanism of action of solanapyrone A and to identify new targets for its activity.
合成方法
The synthesis of solanapyrone A can be achieved through a multi-step process involving the use of various chemical reagents and catalysts. The first step involves the condensation of two molecules of acetylacetone to form 2,4-pentanedione. This is followed by a series of reactions involving the addition of various substituents to the cyclopentenone ring, including the introduction of a hydroxyl group, a methyl group, and an enone group. The final step involves the reduction of the enone group to form the cyclopentenol ring, resulting in the formation of solanapyrone A.
科学研究应用
Solanapyrone A has been found to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. In addition, solanapyrone A has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
属性
CAS 编号 |
16892-01-6 |
|---|---|
产品名称 |
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
分子式 |
C21H32O5 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3 |
InChI 键 |
LOONUJJGHHFUCE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
规范 SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
其他 CAS 编号 |
24149-26-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



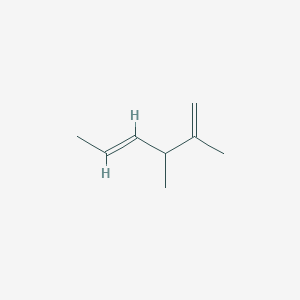
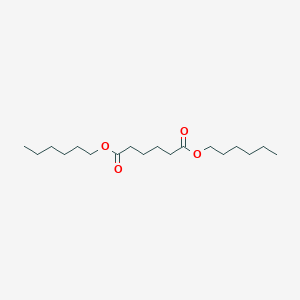
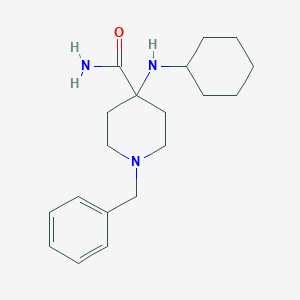
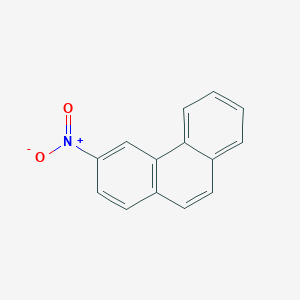
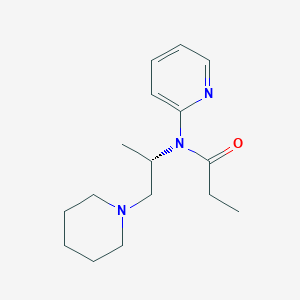
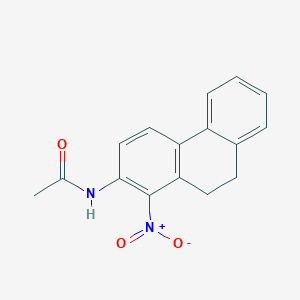
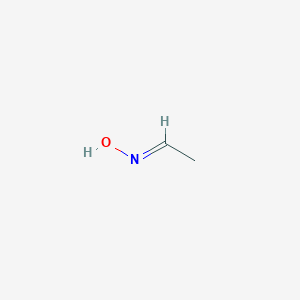
![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)
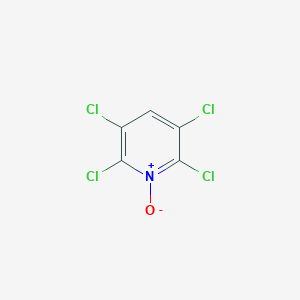
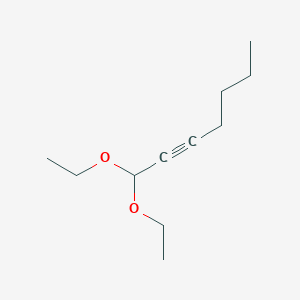
![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
